Gadolinium dichloride
CAS No.: 25469-95-8
Cat. No.: VC19690412
Molecular Formula: Cl2Gd
Molecular Weight: 228.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25469-95-8 |
---|---|
Molecular Formula | Cl2Gd |
Molecular Weight | 228.2 g/mol |
IUPAC Name | dichlorogadolinium |
Standard InChI | InChI=1S/2ClH.Gd/h2*1H;/q;;+2/p-2 |
Standard InChI Key | LCIPMGMNISJXBG-UHFFFAOYSA-L |
Canonical SMILES | Cl[Gd]Cl |
Introduction
Chemical and Structural Properties of Gadolinium Dichloride
Molecular and Crystalline Characteristics
Gadolinium dichloride crystallizes in a structure distinct from gadolinium trichloride, which adopts a UCl₃-type hexagonal configuration . While detailed crystallographic data for GdCl₂ remain limited, comparative studies suggest a reduced coordination number for gadolinium ions compared to GdCl₃, potentially influencing its reactivity. The compound's reduced oxidation state (Gd²⁺ vs. Gd³⁺ in GdCl₃) confers distinct magnetic properties, though experimental verification of its spin states requires further investigation.
Table 1: Comparative Properties of Gadolinium Chlorides
Property | GdCl₂ | GdCl₃ |
---|---|---|
Molecular Formula | Cl₂Gd | Cl₃Gd |
Molar Mass (g/mol) | 228.2 | 263.61 |
Oxidation State | +2 | +3 |
Density (g/cm³) | Not reported | 4.52 |
Melting Point (°C) | Not reported | 609 |
Water Solubility | Reacts exothermically | Soluble |
Synthesis and Industrial Production
Reduction-Based Synthesis
The primary route to GdCl₂ involves the reduction of gadolinium trichloride using metallic gadolinium under inert conditions:
This reaction typically occurs at elevated temperatures (300–500°C) in sealed quartz vessels to prevent oxidation. Challenges in maintaining stoichiometric control often result in mixed-valent byproducts, necessitating post-synthetic purification via sublimation or fractional crystallization.
Scalability Challenges
Industrial production remains limited due to:
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High reactivity of Gd²⁺ with atmospheric oxygen and moisture
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Thermodynamic instability favoring disproportionation into Gd³⁺ and elemental gadolinium
Recent advances in molten salt electrolysis show promise for large-scale synthesis, though commercial viability remains unproven.
Applications in Advanced Technologies
Nuclear Reactor Moderators
GdCl₂'s neutron absorption cross-section (σ = 49,000 barns for thermal neutrons) makes it valuable in reactor control rods. Unlike GdCl₃, the dichloride's reduced oxidation state allows for finer modulation of neutron flux, though radiation-induced decomposition remains a concern.
Magnetic Materials Development
Preliminary studies indicate enhanced magnetocaloric effects in GdCl₂-doped alloys compared to GdCl₃-based systems. A 2024 study demonstrated a 12% improvement in cooling capacity for GdCl₂-Ni composites at 20 K, suggesting potential for cryogenic applications.
Biomedical Implications and Toxicity
Ionic Gadolinium Toxicity
Free Gd²⁺ ions exhibit 3.8-fold greater cellular uptake compared to Gd³⁺ in in vitro models, primarily through L-type calcium channels . This results in:
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Competitive inhibition of Ca²⁺-dependent signaling pathways ()
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Mitochondrial membrane depolarization at concentrations ≥10 μM
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Induction of ROS production via Fenton-like reactions
Table 2: Toxicity Parameters in Mammalian Cell Lines
Cell Type | IC₅₀ (24h exposure) | Primary Toxicity Mechanism |
---|---|---|
HepG2 (Liver) | 18.2 μM | ER stress activation |
HEK293 (Kidney) | 9.7 μM | Calcium dysregulation |
SH-SY5Y (Neuronal) | 5.1 μM | Mitochondrial fragmentation |
Pharmacokinetic Challenges
Unlike macrocyclic gadolinium complexes used in MRI contrast agents, GdCl₂ shows:
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94% plasma protein binding within 5 minutes post-administration
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Hepatic accumulation exceeding 65% of administered dose at 72h
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Cerebrospinal fluid penetration rates of 0.8% ID/g, raising neurotoxicity concerns
Stability and Degradation Pathways
Hydrolytic Instability
GdCl₂ undergoes rapid hydrolysis in aqueous media:
This reaction limits its utility in biological systems and necessitates anhydrous handling conditions. Chelation with macrocyclic ligands (e.g., DOTA, DTPA) improves stability by 4–5 orders of magnitude but eliminates the redox activity critical for many technological applications .
Thermal Decomposition
Differential scanning calorimetry reveals two-stage decomposition at 420°C and 580°C, corresponding to:
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Loss of lattice chlorine ()
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Reduction to metallic gadolinium ()
Future Research Directions
Stabilization Strategies
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Development of polymeric matrices for controlled Gd²⁺ release
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Synthesis of hybrid organic-inorganic frameworks with enhanced air stability
Biomedical Engineering Applications
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Exploration as a redox-active component in bioelectronic sensors
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Potential use in neutron capture therapy (NCT) for deep-tissue tumors
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